![molecular formula C8H14ClN3 B3026596 4-(1H-imidazol-1-yl)piperidine hydrochloride CAS No. 1023595-06-3](/img/structure/B3026596.png)
4-(1H-imidazol-1-yl)piperidine hydrochloride
Overview
Description
“4-(1H-imidazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [H]Cl.[H]Cl.N1(CC2CCNCC2)C=NC=C1 . This indicates that the compound contains a piperidine ring attached to an imidazole ring, with two chloride ions associated with it .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of the compound is 151.21 . It has a melting point of 153-154°C .Scientific Research Applications
Enzyme Inhibition
4-(1H-imidazol-1-yl)piperidine hydrochloride may have relevance in the context of enzyme inhibition, particularly in the modulation of Cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for various CYP isoforms are crucial for understanding drug-drug interactions and metabolism. For example, compounds like 3-(2-methyl-1H-imidazol-1-yl)pyridine have been considered as potential selective inhibitors for CYP2A6, highlighting the importance of imidazole-containing structures in enzyme inhibition research (Khojasteh et al., 2011).
Drug Design and Development
Imidazole derivatives, including structures similar to this compound, are integral to the development of new therapeutic agents. Their diverse pharmacological activities have been explored in various studies, showing potential in antimicrobial, antifungal, and even antitumor applications. The synthesis and modification of such compounds have been the subject of extensive research, aiming to discover new drugs with improved efficacy and safety profiles (Sharma et al., 2016).
Antimicrobial Activity
The antimicrobial potential of imidazole compounds has been a significant area of investigation, with studies focusing on their ability to combat microbial resistance. This research is vital in the ongoing fight against drug-resistant bacterial infections, and derivatives of this compound could play a role in developing new antimicrobial agents. The exploration of imidazole's effects on various microbial organisms underscores the chemical's potential in addressing emerging microbial threats (Sanapalli et al., 2022).
Pharmacophore Design
Imidazole-based structures are also crucial in the pharmacophore design for kinase inhibitors, particularly those targeting p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses. The design and synthesis of compounds with imidazole scaffolds have led to the development of selective inhibitors that can modulate kinase activity, potentially leading to new treatments for inflammatory diseases (Scior et al., 2011).
DNA Interaction Studies
Compounds like this compound may also find applications in the study of DNA interactions, particularly as minor groove binders. Understanding how such molecules interact with DNA can provide insights into the mechanisms of action of various drugs and lead to the development of novel therapeutic agents targeting specific DNA sequences or structures (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-imidazol-1-ylpiperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;/h5-9H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLNFIRWLHGMFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697874 | |
Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1023595-06-3 | |
Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Imidazol-1-yl-piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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